molecular formula C12H13BrFNO3 B14910584 Methyl 4-(2-bromo-5-fluorobenzamido)butanoate

Methyl 4-(2-bromo-5-fluorobenzamido)butanoate

Cat. No.: B14910584
M. Wt: 318.14 g/mol
InChI Key: BCKASYWXEOYKNG-UHFFFAOYSA-N
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Description

Methyl 4-(2-bromo-5-fluorobenzamido)butanoate is an organic compound with the molecular formula C12H13BrFNO3 It is a derivative of butanoic acid and contains both bromine and fluorine atoms, making it a halogenated compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-bromo-5-fluorobenzamido)butanoate typically involves the reaction of 2-bromo-5-fluorobenzoic acid with butanoic acid derivatives under specific conditions. One common method involves the esterification of 2-bromo-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 2-bromo-5-fluorobenzoate. This intermediate is then reacted with butanoic acid derivatives to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amidation reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-bromo-5-fluorobenzamido)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce dehalogenated compounds .

Scientific Research Applications

Methyl 4-(2-bromo-5-fluorobenzamido)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-bromo-5-fluorobenzamido)butanoate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-fluorobenzoate
  • Methyl 4-bromo-2-fluorobenzoate
  • Methyl 4-bromo-5-fluoro-2-nitrobenzoate

Uniqueness

Methyl 4-(2-bromo-5-fluorobenzamido)butanoate is unique due to its specific substitution pattern on the benzene ring and the presence of both bromine and fluorine atoms. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C12H13BrFNO3

Molecular Weight

318.14 g/mol

IUPAC Name

methyl 4-[(2-bromo-5-fluorobenzoyl)amino]butanoate

InChI

InChI=1S/C12H13BrFNO3/c1-18-11(16)3-2-6-15-12(17)9-7-8(14)4-5-10(9)13/h4-5,7H,2-3,6H2,1H3,(H,15,17)

InChI Key

BCKASYWXEOYKNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCNC(=O)C1=C(C=CC(=C1)F)Br

Origin of Product

United States

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